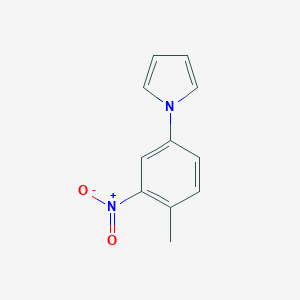

1-(4-methyl-3-nitrophenyl)-1H-pyrrole

Description

1-(4-Methyl-3-nitrophenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a pyrrole ring attached to a 4-methyl-3-nitrophenyl group. This compound belongs to a broader class of aromatic heterocycles, where the nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic and steric properties.

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrrole |

InChI |

InChI=1S/C11H10N2O2/c1-9-4-5-10(8-11(9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 |

InChI Key |

DODNRNONGJJAQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-(4-methyl-3-nitrophenyl)-1H-pyrrole has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole exhibit significant antimicrobial properties. The compound's structure allows it to interact with biological macromolecules, potentially inhibiting bacterial growth or viral replication.

- Anticancer Potential : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .

2. Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : this compound can be used to create more complex structures through reactions such as cycloaddition and substitution reactions. This versatility makes it a key intermediate in the development of new pharmaceuticals.

- Functionalization : The nitro group in the compound can be reduced or substituted to generate various derivatives with tailored properties for specific applications in drug development .

3. Materials Science

In materials science, this compound is explored for its potential in developing new materials:

- Conductive Polymers : Research has indicated that pyrrole derivatives can be polymerized to form conductive materials, which are useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs)【8】.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent【6】.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Properties

In another investigation, researchers evaluated the anticancer effects of several pyrrole derivatives, including this compound, on human cancer cell lines. The study found that this compound effectively induced apoptosis through the activation of caspase pathways【5】.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 10 |

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

1-(4-Nitrophenyl)-1H-Pyrrole

- Synthesis : Prepared via nitroarylation of pyrrole with 1-chloro-4-nitrobenzene, yielding 94% with a melting point of 182°C .

- Applications : Used in optoelectrochemical copolymers (e.g., with 3,4-ethylenedioxythiophene) for conductive thin films .

1-(4-Chloro-3-Nitrophenyl)-1H-Pyrrole

- Structure : Chlorine replaces the methyl group at the para position, with a nitro group at the meta position.

- Safety : Classified under UN GHS revision 8, highlighting irritant/hazardous properties .

- Relevance : Demonstrates the impact of halogen substitution on stability and reactivity compared to methyl derivatives.

1-Methyl-2-(4-Nitrophenyl)-1H-Pyrrole (CAS 149052-66-4)

- Structure : Methyl group on the pyrrole ring and a para-nitro phenyl group.

- Properties : Increased steric hindrance at the pyrrole nitrogen may alter solubility and reactivity .

1-(4-Boronobenzyl)-1H-Pyrrole

Physicochemical Properties

- Key Observations :

- Nitro groups enhance thermal stability (higher melting points in nitro derivatives).

- Halogen substituents (Br, Cl) introduce heavier atoms, affecting molecular weight and crystallinity.

Critical Analysis of Key Differences

Preparation Methods

Reaction Conditions

Procedure

-

Dissolve 4-methyl-3-nitroaniline in acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran dropwise under stirring.

-

Reflux the mixture for 50 minutes.

-

Quench with saturated sodium sulfite solution to precipitate the product.

-

Purify via filtration and washing with ethyl acetate.

Yield and Characterization

-

Theoretical Yield : ≈83% (based on analogous 2-nitro isomer synthesis).

-

Characterization Data :

-

Molecular Formula : CHNO.

-

Molecular Weight : 202.21 g/mol.

-

Key Spectral Features :

-

H NMR: Aromatic protons at δ 7.2–8.1 ppm (nitrophenyl group), pyrrole protons at δ 6.2–6.8 ppm.

-

IR: N–O stretch at ≈1520 cm, C–N stretch at ≈1340 cm.

-

-

Microwave-Assisted Acylation and Functionalization

Microwave (MW) irradiation accelerates reactions involving electron-deficient aromatic systems, such as nitrophenyl derivatives. This method is ideal for introducing acyl groups to pre-formed pyrroles.

Reaction Conditions

Procedure

-

Mix 1-(4-methylphenyl)-1H-pyrrole, AlCl, and 1,2-dichloroethane.

-

Add 3,4,5-trimethoxybenzoyl chloride under MW irradiation.

-

Quench with ice-cold water and extract with dichloromethane.

-

Purify via recrystallization from methanol.

Post-Functionalization: Nitration

Introduce the nitro group after pyrrole formation to avoid interference during cyclization:

-

Dissolve 1-(4-methylphenyl)-1H-pyrrole in concentrated HSO.

-

Add HNO (90%) dropwise at 0°C.

-

Stir for 1 hour, then pour onto ice.

-

Neutralize with NaHCO and extract with ethyl acetate.

Yield and Selectivity

-

Nitration Yield : ≈60–65% (meta selectivity due to electron-withdrawing methyl group).

-

Characterization :

-

LC-MS: m/z 202.21 [M+H].

-

HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

-

Comparative Analysis of Methods

Critical Parameters and Optimization

Solvent Selection

Catalytic Systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, and how can researchers optimize reaction conditions?

- Methodology : The Clausson-Kaas pyrrole synthesis is a classical method for aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this method using commercially available reagents, achieving yields of 82–93% through precipitation purification (dichloromethane/hexane) . For nitro-substituted derivatives like this compound, nitration of pre-functionalized aryl-pyrrole intermediates may be required. Key parameters include:

-

Temperature : Controlled stepwise heating (e.g., 60–80°C for nitro group introduction).

-

Catalysts : Use of HNO₃/H₂SO₄ for nitration.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) .

Method Key Parameters Yield Reference Clausson-Kaas Dichloromethane/hexane precipitation 82–93% Nitration of precursor HNO₃/H₂SO₄, 80°C ~73%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Look for characteristic pyrrole proton signals at δ 6.2–6.4 ppm (pyrrole ring) and aryl protons (δ 7.4–8.1 ppm for nitro-substituted phenyl). For example, 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole showed pyrrole protons at δ 6.28 ppm and aryl protons at δ 7.44–8.10 ppm .

- ¹³C NMR : Aryl carbons adjacent to nitro groups resonate at δ 140–150 ppm.

- IR : Nitro group stretching vibrations appear at ~1524 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Precipitation : Dissolve the crude product in minimal dichloromethane, then add hexane to induce crystallization (93% purity achieved for 1-(4-bromophenyl)-1H-pyrrole) .

- Flash Chromatography : Use silica gel with a 1:9 ethyl acetate/hexane eluent, as demonstrated for Ni-catalyzed aryl-pyrrole derivatives .

Advanced Research Questions

Q. How can Ni-catalyzed cross-coupling reactions improve the synthesis of aryl-pyrrole derivatives?

- Methodology : Ni(NIXANTPHOS)-catalyzed mono-arylation of toluenes with aryl chlorides enables regioselective C–H functionalization. For example, 1-(4-benzylphenyl)-1H-pyrrole was synthesized in 35% yield using NaN(SiMe₃)₂ as a base .

- Key Parameters :

- Catalyst Loading : 5–10 mol% Ni(NIXANTPHOS).

- Solvent : Toluene at 80–100°C.

- Base : Strong bases (e.g., NaN(SiMe₃)₂) enhance reactivity.

Q. What strategies address regioselectivity challenges in cycloaddition reactions involving nitro-substituted aryl-pyrroles?

- Methodology : Polar Diels-Alder (DA) reactions with nitronaphthalene derivatives exhibit regioselectivity dependent on substitution patterns. For example, 1-(3-nitro-1-naphthalenyl)-1H-pyrrole formed as a major product (6:1 ratio) at 120°C due to electronic effects guiding cycloaddition . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for nitro-pyrrole derivatives?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement, especially with high-resolution data (<1.0 Å). Discrepancies in bond lengths (e.g., C–NO₂) may arise from dynamic disorder; apply TWIN/BASF commands in SHELX for twinned crystals .

- NMR Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian09) to identify artifacts.

Q. What mechanistic insights explain the anticancer activity of nitro-substituted pyrroles?

- Methodology : Nitro-pyrroles like 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole inhibit tubulin polymerization by binding to the colchicine site. Biological assays (e.g., MTT) show IC₅₀ values in the µM range. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity .

Q. How can researchers quantify trace pyrrole derivatives in complex matrices (e.g., biological samples)?

- Methodology : UV-Vis spectrophotometry at 570 nm using 1-(4-methoxyphenyl)-1H-pyrrole as an external standard. Sample preparation involves chloroform-methanol (2:1) extraction, followed by centrifugation (2500 rpm) to isolate the organic phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.